Technical Monograph: Ro 1138452 Hydrochloride and the IP Receptor
Technical Monograph: Ro 1138452 Hydrochloride and the IP Receptor
Executive Summary
Ro 1138452 hydrochloride is a high-affinity, selective antagonist targeting the Prostacyclin Receptor (IP Receptor) .[1][2][3] Unlike non-selective NSAIDs that inhibit upstream prostaglandin synthesis, Ro 1138452 precisely blocks the interaction between prostacyclin (PGI2) and its specific G-protein coupled receptor (GPCR).
This compound is a critical tool for dissecting the role of the IP receptor in nociception (pain), inflammation, and cardiovascular homeostasis. Its high selectivity over other prostanoid receptors (EP1–4, DP, FP, TP) makes it the gold standard for isolating IP receptor-mediated signaling events in complex biological systems.
Target Receptor Profile: The IP Receptor
The primary target of Ro 1138452 is the IP Receptor (Prostanoid IP receptor), a member of the Class A (Rhodopsin-like) GPCR family.
Signaling Mechanism
Upon activation by its endogenous ligand, Prostacyclin (PGI2), the IP receptor undergoes a conformational change that couples primarily to the G
-
Activation: Ligand binding triggers G
s dissociation. -
Transduction: G
s activates Adenylyl Cyclase. -
Messenger: ATP is converted to cyclic AMP (cAMP).
-
Effect: cAMP activates Protein Kinase A (PKA), leading to phosphorylation of downstream effectors (e.g., CREB, ion channels).
Physiological Outcome:
-
Vascular Smooth Muscle: Vasodilation (relaxation).
-
Platelets: Inhibition of aggregation (anti-thrombotic).
-
Sensory Neurons: Sensitization of nociceptors (hyperalgesia).
Pathway Visualization
Figure 1: The IP Receptor Signaling Cascade and the blockade point of Ro 1138452.
Mechanism of Action & Selectivity
Binding Kinetics
Ro 1138452 acts as a competitive antagonist .[3] It competes directly with PGI2 (and synthetic analogs like Cicaprost or Iloprost) for the orthosteric binding site on the receptor.
-
Affinity (pKi): ~9.3 in human platelets; ~8.7–9.0 in recombinant cell lines (CHO-K1).[4][5]
-
Potency (pA2): ~8.2–8.4 in functional vasorelaxation assays.
Selectivity Profile
One of the defining features of Ro 1138452 is its "clean" profile against other prostanoid receptors, which often cross-react with generic ligands.
| Receptor Target | Affinity (pKi / IC50) | Interaction Type |
| IP Receptor (Human) | 9.3 ± 0.1 | Primary Target (Antagonist) |
| EP1, EP3, EP4 | < 6.0 | Negligible |
| TP (Thromboxane) | < 5.1 | Negligible |
| Imidazoline I2 | 8.3 | Secondary Off-Target |
| PAF Receptor | 7.9 | Secondary Off-Target |
Expert Insight: While highly selective for IP over other prostanoid receptors, researchers must be aware of the off-target affinity for Imidazoline I2 and PAF receptors . If your experimental model involves significant PAF signaling, controls using specific PAF antagonists (e.g., WEB 2086) are mandatory to validate that the observed effects are IP-mediated.
Experimental Protocols
In Vitro Functional Assay: cAMP Accumulation
Objective: To quantify the antagonistic potency of Ro 1138452 against an IP agonist (e.g., Iloprost).
Materials:
-
CHO-K1 cells stably expressing human IP receptor.[1][3][4][5]
-
Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor).
-
Agonist: Iloprost or Cicaprost.[3]
-
Detection: HTRF or ELISA cAMP kit.
Protocol:
-
Cell Prep: Harvest cells and resuspend in Assay Buffer containing IBMX. Causality: IBMX prevents the degradation of cAMP, ensuring the signal accumulates to measurable levels.
-
Pre-incubation: Incubate cells with varying concentrations of Ro 1138452 (1 nM – 10 µM) for 30 minutes at 37°C. Causality: Allows the antagonist to reach equilibrium occupancy at the receptor before the agonist is introduced.
-
Stimulation: Add Agonist (at EC80 concentration) and incubate for 15–30 minutes .
-
Lysis & Detection: Lyse cells and quantify cAMP levels using standard HTRF/ELISA protocols.
-
Analysis: Plot % Inhibition vs. Log[Antagonist]. Calculate IC50 and Ki using the Cheng-Prusoff equation.
In Vivo Preparation: Solubility & Dosing
Solubility: Ro 1138452 is lipophilic.
-
Stock: Dissolve in 100% DMSO (up to 20-30 mg/mL).
-
Working Solution: Dilute at least 1:10 into aqueous buffer (PBS) or suspend in 0.5% Methylcellulose for oral gavage.
-
Warning: Rapid precipitation can occur in saline. Always vortex immediately upon dilution.
Standard Dosing (Rat Models):
-
Efficacy: Significant reduction in carrageenan-induced hyperalgesia and edema is typically observed at 10–30 mg/kg (p.o.).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating Ro 1138452 activity in vitro.
References
-
Bley, K. R., et al. (2006). "RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335–345.[1]
-
Ayer, L. M., et al. (2008). "4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells."[1] Journal of Pharmacology and Experimental Therapeutics, 324(2), 815-826.[1]
-
Clark, R. L., et al. (2004). "Discovery and SAR of 2-(phenylamino)-imidazolines as prostacyclin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 14(4), 1053-1056.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
